molecular formula C13H20N2O B15067644 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol

2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol

Cat. No.: B15067644
M. Wt: 220.31 g/mol
InChI Key: LSQKVCWARICAQD-UHFFFAOYSA-N
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Description

2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol is an organic compound with the molecular formula C13H20N2O This compound is characterized by the presence of an amino group, a benzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol typically involves the reaction of benzylamine with pyrrolidine derivatives under controlled conditions. One common method includes the reductive amination of 1-benzylpyrrolidin-3-one with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol
  • 2-Amino-1-(1-phenylpyrrolidin-3-yl)ethanol
  • 2-Amino-1-(1-methylpyrrolidin-3-yl)ethanol

Uniqueness

2-Amino-1-(1-benzylpyrrolidin-3-yl)ethanol is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also imparts distinct hydrophobic characteristics, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-amino-1-(1-benzylpyrrolidin-3-yl)ethanol

InChI

InChI=1S/C13H20N2O/c14-8-13(16)12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2

InChI Key

LSQKVCWARICAQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(CN)O)CC2=CC=CC=C2

Origin of Product

United States

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